N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cinnoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of functional groups such as acetamido, phenyl, and carboxamide adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves multi-step organic reactions
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and ortho-substituted benzaldehydes, under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions, where an amine group on the cinnoline core reacts with acetic anhydride or acetyl chloride.
Phenyl Group Addition: The phenyl group can be added through electrophilic aromatic substitution reactions, using reagents like phenyl halides in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: If found to be biologically active, it could be developed into a therapeutic agent for treating various diseases.
Industry: The compound could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The cinnoline core could intercalate with DNA, while the acetamido and phenyl groups might interact with proteins or other biomolecules, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide: can be compared with other cinnoline derivatives, such as:
Uniqueness
The presence of the acetamido group in this compound distinguishes it from other cinnoline derivatives. This functional group can enhance its solubility, reactivity, and potential biological activity, making it a unique and valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-oxo-1-phenylcinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c1-15(28)24-16-11-13-17(14-12-16)25-23(30)21-22(29)19-9-5-6-10-20(19)27(26-21)18-7-3-2-4-8-18/h2-14H,1H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPZDBUADAWVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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